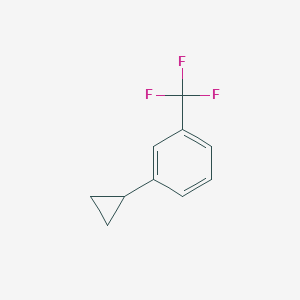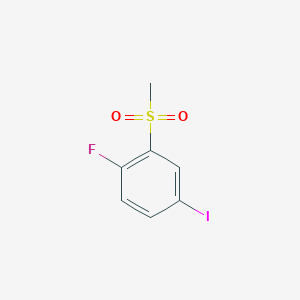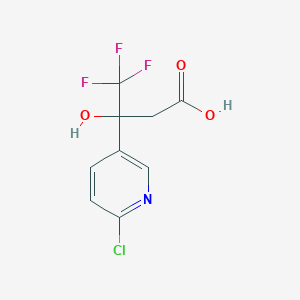
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is a synthetic organic compound that belongs to the class of neonicotinoid insecticides. This compound is characterized by the presence of a chloropyridyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety. It is primarily used in agricultural settings to control a wide range of insect pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarbonitrile.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base.
Hydroxylation: The trifluoromethylated intermediate is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in the formulation of agricultural insecticides to protect crops from pests.
Wirkmechanismus
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamiprid: Another neonicotinoid insecticide with a similar chloropyridyl group but different substituents.
Imidacloprid: Contains a nitroguanidine moiety instead of the trifluoromethyl group.
Thiacloprid: Features a thiazolidine ring in place of the hydroxybutanoic acid moiety.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain agricultural applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H7ClF3NO3 |
|---|---|
Molekulargewicht |
269.60 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16) |
InChI-Schlüssel |
BBBDLCDZBDQTEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


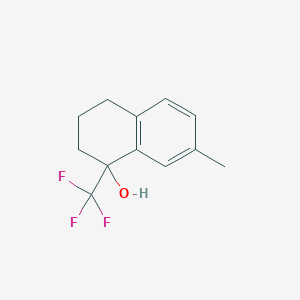
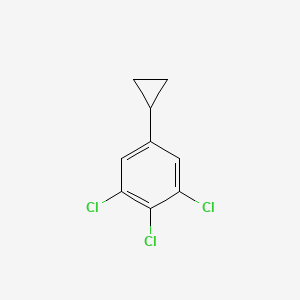
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
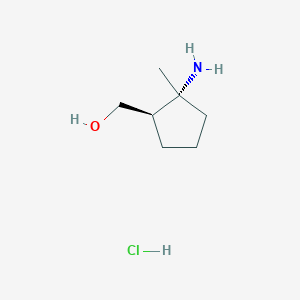
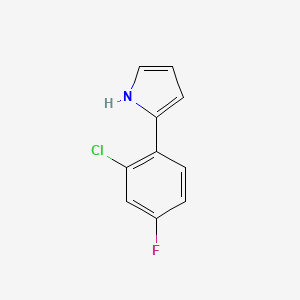
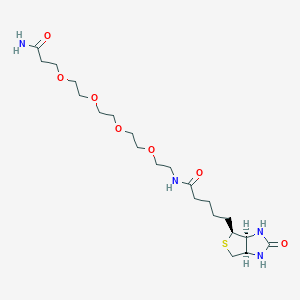
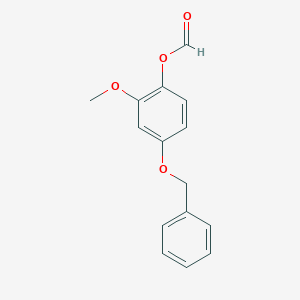
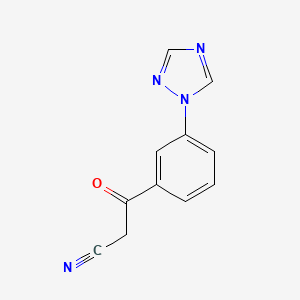
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)


